2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyanobenzylthio moiety, and a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a series of reactions involving the condensation of appropriate aldehydes with malononitrile, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Attachment of the Cyanobenzylthio Moiety: The cyanobenzylthio group is attached through a nucleophilic substitution reaction, where a suitable thiol reacts with a cyanobenzyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Substituted benzylthio derivatives with various functional groups.
Scientific Research Applications
2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The cyanobenzylthio moiety may interact with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Ketones: Compounds with a trifluoromethyl group attached to a ketone, known for their stability and reactivity.
Fluoropyridines: Pyridine derivatives with fluorine substituents, used in various chemical and biological applications.
Nicotinonitriles: Compounds with a nicotinonitrile core, known for their diverse chemical reactivity and biological activities.
Uniqueness
2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its trifluoromethyl group, cyanobenzylthio moiety, and nicotinonitrile core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[(4-cyanophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3S/c1-10-6-14(16(17,18)19)13(8-21)15(22-10)23-9-12-4-2-11(7-20)3-5-12/h2-6H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZSJKFCHIHUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC2=CC=C(C=C2)C#N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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